molecular formula C14H18BrNO2 B3184689 Ethyl 5-bromo-2-(piperidin-1-yl)benzoate CAS No. 1131587-87-5

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate

Cat. No.: B3184689
CAS No.: 1131587-87-5
M. Wt: 312.20 g/mol
InChI Key: ZLHBBSQVYFJAHX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol. It is a benzoate ester derivative that contains a bromine atom and a piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-(piperidin-1-yl)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzoates, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(piperidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, influencing their activity and function . The compound can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-(piperidin-1-yl)benzoate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.

    Ethyl 5-fluoro-2-(piperidin-1-yl)benzoate: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.

    Ethyl 5-iodo-2-(piperidin-1-yl)benzoate: The iodine atom can increase the compound’s molecular weight and influence its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-bromo-2-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHBBSQVYFJAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661122
Record name Ethyl 5-bromo-2-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-87-5
Record name Ethyl 5-bromo-2-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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